PSS-(4-VINYLPHENYL)-HEPTACYCLOPENTYL SU
Description
Chemical Structure and Nomenclature
PSS-(4-Vinylphenyl)-Heptacyclopentyl SU is a polyhedral oligomeric silsesquioxane (POSS) derivative with the molecular formula C₄₃H₇₀O₁₂Si₈ and a molecular weight of 1,003.69 g/mol . Its IUPAC name is 1-(4-Vinylphenyl)-3,5,7,9,11,13,15-heptacyclopentylpentacyclo[9.5.1.1³,⁹.1⁵,¹⁵.1⁷,¹³]octasiloxane , reflecting its hybrid organic-inorganic architecture. The structure consists of:
- A siloxane cage core (Si₈O₁₂) with T₈ symmetry.
- Seven cyclopentyl groups attached to silicon atoms, providing steric bulk and hydrophobicity.
- A 4-vinylphenyl substituent enabling copolymerization with organic monomers.
The compound belongs to the monofunctional POSS class, where one vertex of the cage is functionalized for reactivity, while others are inert.
Physical and Chemical Properties
Key properties include:
The vinyl group undergoes radical polymerization, while the cyclopentyl groups enhance compatibility with hydrocarbon polymers like polystyrene. Spectroscopic characterization (¹H NMR, FTIR) confirms covalent bonding between the POSS cage and organic substituents.
Historical Development of POSS Chemistry
POSS chemistry originated in the 1940s with Barry’s work on silsesquioxanes, but significant advancements occurred in the 1980s–1990s:
- Feher’s contributions : Developed corner-capping reactions to synthesize monofunctional POSS.
- Lichtenhan’s work : Pioneered POSS-polymer hybrids under U.S. Air Force funding, leading to commercial production by Hybrid Plastics in 1998.
- Vinyl-functionalized POSS : Introduced in the early 2000s to enable covalent incorporation into polymers via free-radical mechanisms.
This compound emerged as part of efforts to balance reactivity (vinyl group) and processability (cyclopentyl groups).
Significance in Materials Science and Polymer Chemistry
This compound is pivotal in designing nanostructured hybrids with enhanced properties:
Thermal and Mechanical Reinforcement
Applications
Properties
CAS No. |
183200-99-9 |
|---|---|
Molecular Formula |
C43H70O12Si8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
The following table highlights key structural differences between PSS-(4-VINYLPHENYL)-HEPTACYCLOPENTYL SU and its closest analog, PSS-(3-MERCAPTO)PROPYL-HEPTAISOBUTYL SU (CAS 480438-85-5), as documented in :
Functional Group Implications
- 4-Vinylphenyl : Introduces polymerizable vinyl bonds, enabling covalent integration into polymer matrices (e.g., via radical polymerization). This contrasts with 3-mercaptopropyl , which provides thiol (-SH) groups for thiol-ene click chemistry or metal coordination .
- Cyclopentyl vs. Isobutyl Substituents: Cyclopentyl groups may enhance thermal stability due to steric bulk and rigidity, whereas isobutyl groups (in the analog) likely improve solubility in non-polar solvents .
Preparation Methods
Structural Basis of POSS Derivatives
POSS compounds are defined by the general formula (RSiO₁.₅)ₙ , where R denotes organic groups and n ranges from 6 to 12. The heptacyclopentyl configuration implies seven cyclopentyl (C₅H₉) groups bound to silicon atoms, while the 4-vinylphenyl group (-C₆H₄-CH₂CH₂) introduces reactivity for polymerization or further functionalization. The synthesis requires precise control over stoichiometry and reaction conditions to avoid incomplete substitution or cage fragmentation.
Precursor Selection and Reactivity
Key precursors include chlorosilanes (e.g., cyclopentyltrichlorosilane) and vinyl-containing reagents (e.g., 4-vinylphenyldimethylchlorosilane). The direct synthesis (Müller-Rochow process) of chlorosilanes, as described in eq. 1, remains foundational:
Cyclopentyltrichlorosilane is synthesized via Friedel-Crafts alkylation or Grignard reactions, while 4-vinylphenyldimethylchlorosilane is obtained through hydrosilylation of 4-vinylstyrene with dichlorosilanes.
Synthetic Routes to PSS-(4-Vinylphenyl)-Heptacyclopentyl SU
Hydrolytic Polycondensation of Chlorosilanes
This method involves controlled hydrolysis of cyclopentyltrichlorosilane (C₅H₉SiCl₃ ) and 4-vinylphenyldimethylchlorosilane (C₆H₄-CH₂CH₂-Si(CH₃)₂Cl ) under basic conditions (eq. 2):
Key Parameters :
-
Molar Ratio : 7:1 ratio of cyclopentyl to vinylphenyl precursors ensures heptasubstitution.
-
Temperature : 0–5°C to prevent cage rearrangement.
-
Catalyst : Ammonium hydroxide (28% w/w) facilitates controlled hydrolysis.
Table 1 : Optimization of Hydrolytic Polycondensation
| Parameter | Optimal Value | Yield (%) | Purity (NMR) |
|---|---|---|---|
| Reaction Time | 48 h | 72 | 95% |
| Solvent | THF/H₂O (3:1) | 68 | 93% |
| Stirring Rate | 500 rpm | 75 | 96% |
Hydrosilylation of Incompletely Condensed POSS
Incompletely condensed POSS scaffolds (e.g., Si₇O₉(OH)₃ ) allow site-selective functionalization. The 4-vinylphenyl group is introduced via Pt-catalyzed hydrosilylation (eq. 3):
Advantages :
Challenges :
Organometallic Coupling Strategies
Lithium-halogen exchange reactions enable direct attachment of 4-vinylphenyl groups to chlorinated POSS intermediates (eq. 4):
Conditions :
-
Solvent: Anhydrous diethyl ether at −78°C.
Table 2 : Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Hydrolytic Polycond. | 72 | 95 | Moderate |
| Hydrosilylation | 85 | 98 | High |
| Organometallic | 65 | 90 | Low |
Characterization and Validation
Spectroscopic Confirmation
Thermal Stability Analysis
TGA Data :
-
Decomposition onset: 320°C (cyclopentyl groups).
Industrial-Scale Considerations
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